An In-Depth Technical Guide to N-Allyl-4-chloroaniline
An In-Depth Technical Guide to N-Allyl-4-chloroaniline
CAS Number: 13519-80-7
This technical guide provides a comprehensive overview of N-Allyl-4-chloroaniline, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectral characterization, and potential biological relevance, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
N-Allyl-4-chloroaniline is a derivative of 4-chloroaniline. While specific experimental data for the N-allyl derivative is not extensively documented in publicly available literature, properties can be extrapolated from its precursor and related compounds. The introduction of the allyl group is expected to decrease the melting point and increase the boiling point compared to 4-chloroaniline, and it will also affect its solubility characteristics.
Table 1: Physicochemical Properties of 4-chloroaniline (Precursor)
| Property | Value | Reference |
| CAS Number | 106-47-8 | [1] |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | |
| Appearance | White or pale yellow solid | [1] |
| Melting Point | 67-72 °C | [2][3][4] |
| Boiling Point | 232 °C at 760 mmHg | [2][3][4] |
| Density | 1.169 - 1.43 g/cm³ | [2][3] |
| Solubility in Water | 2.2 - 2.6 g/L at 20 °C | [3][5] |
| logP (Octanol-Water Partition Coefficient) | 1.83 - 1.87 | [1] |
Synthesis and Purification
N-Allyl-4-chloroaniline is primarily synthesized through the N-allylation of 4-chloroaniline. This reaction involves the substitution of a hydrogen atom on the amino group with an allyl group, typically from an allyl halide like allyl bromide. The reaction can be influenced by the choice of solvent, base, and catalyst, and may produce the disubstituted N,N-diallyl-4-chloroaniline as a byproduct.[6]
General Experimental Protocol for N-Allylation
Materials:
-
4-chloroaniline
-
Allyl bromide
-
Anhydrous potassium carbonate or another suitable base
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Acetone or another suitable solvent
-
Rotary evaporator
-
Separatory funnel
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Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent such as acetone.
-
Add a base, for example, anhydrous potassium carbonate, to the mixture.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
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Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude N-Allyl-4-chloroaniline can be purified using standard laboratory techniques.
Procedure:
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Column Chromatography: For higher purity, the product can be subjected to column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A mixture of hexane and ethyl acetate is often a good starting point.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of N-Allyl-4-chloroaniline.
Spectral Data
The structural confirmation of N-Allyl-4-chloroaniline is achieved through various spectroscopic techniques. Below are the expected and reported spectral data for the precursor, 4-chloroaniline, which serve as a reference for the characterization of the N-allylated product.
Table 2: Spectral Data of 4-chloroaniline (Precursor)
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH) | [7] |
| ¹³C NMR (CDCl₃) | δ 116.25, 123.16, 129.13, 144.95 | [1][7] |
| FT-IR (KBr, cm⁻¹) | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1495 (C=C stretch), 820 (C-Cl stretch) | [8] |
| Mass Spectrometry (EI) | m/z 127 (M⁺), 92, 65 | [1] |
| UV-Vis (Ethanol) | λmax 242 nm, 295 nm | [1] |
For N-Allyl-4-chloroaniline, the ¹H NMR spectrum is expected to show additional signals corresponding to the allyl group: a doublet for the two protons of the CH₂ adjacent to the nitrogen, a multiplet for the CH proton, and two doublets for the terminal vinyl protons. The ¹³C NMR will show three additional signals for the allyl group carbons. The FT-IR spectrum will show the presence of C-H stretching from the allyl group and the disappearance of one of the N-H stretching bands if monosubstitution is achieved.
Biological Activity
While specific studies on the biological activity of N-Allyl-4-chloroaniline are limited, the broader class of N-substituted aniline derivatives has been investigated for various pharmacological properties. N-allylanilines are recognized as important precursors for the synthesis of bioactive compounds, including those with indole and dihydroindole nuclei.[6][9] Some N-substituted anilines have shown antifungal and cytotoxic activities.[10] Furthermore, aniline derivatives have been explored for their potential in treating conditions like heart failure.[11] The introduction of an allyl group can modulate the lipophilicity and steric properties of the parent aniline, potentially influencing its biological interactions.
Safety and Handling
The safety precautions for N-Allyl-4-chloroaniline should be based on the known hazards of its precursor, 4-chloroaniline, and other substituted anilines. 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[12] It is also very toxic to aquatic life with long-lasting effects.
General Safety Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Analytical Methods
The analysis of N-Allyl-4-chloroaniline can be performed using standard chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the identification and quantification of aniline derivatives.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be employed, particularly for less volatile or thermally labile compounds.[14][15]
Analytical Workflow
Caption: General analytical workflow for the determination of N-Allyl-4-chloroaniline.
References
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 4. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. agilent.com [agilent.com]
